Hexadecyl hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl hexopyranoside is a chemical compound with the molecular formula C22H44O6 . It is a type of glycoside, which is a molecule consisting of a sugar bound to another functional group via a glycosidic bond. This compound is known for its surfactant properties and is used in various scientific and industrial applications .
Preparation Methods
Hexadecyl hexopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of hexadecyl alcohol with a hexopyranose derivative under acidic or basic conditions . The reaction typically requires a catalyst to facilitate the formation of the glycosidic bond. Industrial production methods often involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis .
Chemical Reactions Analysis
Hexadecyl hexopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hexadecyl hexopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecyl hexopyranoside involves its ability to interact with lipid bilayers and proteins. It can disrupt the structure of cell membranes, leading to increased permeability and the release of cellular contents . This property makes it useful in various applications, including drug delivery and membrane protein studies .
Comparison with Similar Compounds
Hexadecyl hexopyranoside can be compared with other similar compounds, such as:
Heptadecyl hexopyranoside: This compound has a similar structure but with an additional carbon in the alkyl chain.
Hexadecyl 3,4,6-tri-O-acetylhexopyranoside: This compound has acetyl groups attached to the hexopyranose ring, which can affect its chemical properties and reactivity.
This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications .
Properties
IUPAC Name |
2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMERHSTIDLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866430 |
Source
|
Record name | Hexadecyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.